molecular formula C12H16ClNO3 B8291629 ethyl N-[2-chloro-4-(2-hydroxyethyl)phenyl]aminoacetate

ethyl N-[2-chloro-4-(2-hydroxyethyl)phenyl]aminoacetate

Cat. No. B8291629
M. Wt: 257.71 g/mol
InChI Key: CVITYPRCPQPCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-chloro-4-(2-hydroxyethyl)phenyl]aminoacetate is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl N-[2-chloro-4-(2-hydroxyethyl)phenyl]aminoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-[2-chloro-4-(2-hydroxyethyl)phenyl]aminoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl N-[2-chloro-4-(2-hydroxyethyl)phenyl]aminoacetate

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-(2-hydroxyethyl)anilino]acetate

InChI

InChI=1S/C12H16ClNO3/c1-2-17-12(16)8-14-11-4-3-9(5-6-15)7-10(11)13/h3-4,7,14-15H,2,5-6,8H2,1H3

InChI Key

CVITYPRCPQPCAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)CCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl N-[2-chloro-4-[2-((RS)-tetrahydro-pyran-2-yloxy)ethyl]phenyl]-N-trifluoroacetylaminoacetate (830 mg) and p-toluenesulfonic acid monohydrate (80 mg) in ethanol (9.0 ml) was stirred for 2 hours at 40° C. To the reaction mixture was added potassium carbonate (314 mg), and the resulting mixture was heated under reflux for 5 hours with stirring. The insoluble material was filtered off, the filtrate was concentrated in vacuo, and the residue was dissolved in ethyl acetate. The solution was washed with a saturated aqueous sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate, and the solvent was removed in vacuo. Purification of the residue by medium pressure liquid column chromatography on silica gel (eluent: hexane/ethyl acetate=2/1) gave ethyl N-[2-chloro-4-(2-hydroxyethyl)phenyl]aminoacetate (315 mg).
Name
ethyl N-[2-chloro-4-[2-((RS)-tetrahydro-pyran-2-yloxy)ethyl]phenyl]-N-trifluoroacetylaminoacetate
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step Two

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